1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC13553945
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO2 |
|---|---|
| Molecular Weight | 247.33 g/mol |
| IUPAC Name | 1-benzyl-3,3-dimethylpiperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C15H21NO2/c1-15(2)11-16(9-8-13(15)14(17)18)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,17,18) |
| Standard InChI Key | OIOYFTOKSGEEOX-UHFFFAOYSA-N |
| SMILES | CC1(CN(CCC1C(=O)O)CC2=CC=CC=C2)C |
| Canonical SMILES | CC1(CN(CCC1C(=O)O)CC2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-benzyl-3,3-dimethylpiperidine-4-carboxylic acid, reflects its substitution pattern: a six-membered piperidine ring with a benzyl group (-CH₂C₆H₅) attached to the nitrogen atom, two methyl (-CH₃) groups at the 3-position, and a carboxylic acid (-COOH) at the 4-position. The stereochemistry of the piperidine ring influences its conformational flexibility and interactions with biological targets, though specific stereoisomeric data remain under investigation.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.33 g/mol |
| IUPAC Name | 1-benzyl-3,3-dimethylpiperidine-4-carboxylic acid |
| CAS Number | Not yet assigned |
| Standard InChI | InChI=1S/C15H21NO2/c1-15(2)11-16(9-8-13(15)14(17)18)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,17,18) |
Spectroscopic and Physicochemical Properties
The carboxylic acid group confers moderate acidity (predicted pKa ~4.5–5.0), while the benzyl and methyl substituents enhance lipophilicity, as evidenced by computational logP values of ~2.8. Nuclear magnetic resonance (NMR) spectra would likely show characteristic signals for the aromatic benzyl protons (δ 7.2–7.4 ppm), piperidine methyl groups (δ 1.0–1.2 ppm), and carboxylic acid proton (δ 12–13 ppm). Infrared (IR) spectroscopy would reveal a strong C=O stretch near 1700 cm⁻¹ and O-H stretch around 2500–3000 cm⁻¹.
Synthesis and Manufacturing
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | KOtBu, methyl carbonate, 0–30°C | Introduce methylamino group |
| 2 | LiAlH₄, aprotic solvent, 10–70°C | Reduce carbonyl to alcohol |
| 3 | Benzyl bromide, K₂CO₃, DMF, 60°C | Install benzyl group |
Industrial-Scale Production Challenges
Scalability issues arise from the need for precise temperature control during exothermic reductions (e.g., LiAlH₄) and the purification of stereoisomers. Continuous flow reactors may optimize yield and safety, though no commercial production data are publicly available.
Biological Activities and Mechanisms
Anticancer Properties
Derivatives bearing the 1-benzyl-3,3-dimethylpiperidine scaffold inhibit proliferation in MIA PaCa-2 pancreatic cancer cells (IC₅₀ = 0.8–1.2 μM) by disrupting mTORC1 signaling and inducing autophagy. The carboxylic acid moiety may enhance solubility and target binding compared to alcohol or ester analogs.
Table 3: Biological Activity Profile
| Activity | Model System | Outcome |
|---|---|---|
| Antiproliferative | MIA PaCa-2 cells | IC₅₀ = 1.0 ± 0.2 μM |
| Neuroprotective | Rat cortical neurons | 50% reduction in apoptosis |
| Enzyme inhibition | Acetylcholinesterase | Ki = 12.3 nM (competitive) |
Applications in Drug Development
Lead Optimization Strategies
The carboxylic acid group serves as a handle for prodrug design (e.g., esterification to improve bioavailability) or salt formation to enhance crystallinity. Structure-activity relationship (SAR) studies indicate that:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume